4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid - 1119450-51-9

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

Catalog Number: EVT-1632906
CAS Number: 1119450-51-9
Molecular Formula: C17H12FN3O2
Molecular Weight: 309.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Physical And Chemical Properties Analysis

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid has a molecular weight of 309.3 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.

1. 3-(4-Fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate []

  • Compound Description: This compound is a salt formed through the protonation of (4-Fluorophenyl)pyrazole by 2,4,6-trinitrophenol. The structure demonstrates aromatic delocalization within the pyrazolium ring and significant delocalization of the negative charge within the trinitrophenolate anion. []

2. 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) []

  • Compound Description: This compound, NTRC-739, exhibits selective antagonist activity for the neurotensin receptor subtype 2 (NTS2). Its development aimed to identify novel nonpeptide compounds with NTS2 selectivity for potential analgesic applications. []

3. 7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines []

  • Compound Description: This series of compounds incorporates both theophylline and 4-amino-1,2,4-triazole-3-thiol derivatives. The aim of their synthesis was to investigate potential synergistic biological effects resulting from combining these two heterocycles. []

4. 4-[(1,3-Dioxo-2-aza­spiro­[4.5]decan‐2‐yl)amino]benzoic acid []

  • Compound Description: This compound features a bicyclic skeleton composed of a succinimide ring spiro-fused with a cyclohexane ring and substituted with a 4-aminobenzoic acid moiety. The carboxyl group on the benzene ring acts as a potential hydrogen-bond donor/acceptor, influencing its crystal packing. []

5. 4‐Chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one Derivatives []

  • Compound Description: This series of pyridazinone derivatives was synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities. The study focused on the impact of various aliphatic and cyclic saturated amino substituents at the 5-position of the pyridazinone core on biological activity. []

6. 3-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]benzoic acid []

  • Compound Description: This compound features a central imidazoquinoline system connected to a 3-aminobenzoic acid moiety. The planar imidazole ring forms specific dihedral angles with the fused pyridine and pendant benzene rings, influencing its crystal packing through various hydrogen bonding interactions. []

7. 4-[4-Oxo-(4H)-quin-azolin-3-yl]-benzoic acid (PK-66 Compound) []

  • Compound Description: This compound, PK-66, demonstrates a potent analgesic effect in various pain models, including somatic and neuropathic pain. Studies indicate that its analgesic activity involves interaction with the adrenergic, dopaminergic, and GABAergic systems without affecting opioid receptors. []

8. 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid []

  • Compound Description: This compound features a benzofuran ring system connected to a 4-aminobenzoic acid moiety. The dihedral angle between these two aromatic systems influences its crystal packing, which involves intermolecular hydrogen bonds forming specific ring motifs. []

9. (3r, 5s, 6e) -7- [2- cyclopropyl-4- (4-fluorophenyl) quinolin-3-yl] -3,5-dihydroxy-6-heptenoic acid ethyl []

  • Compound Description: This compound contains a quinoline core substituted with a 4-fluorophenyl group and a cyclopropyl group, further linked to a dihydroxy-heptenoic acid ethyl moiety. The research focuses on producing this compound with high optical purity using chromatographic techniques. []

10. 4-[(3-Methylphenyl)(phenyl)amino] Benzoic Acid (MPPBA) []

  • Compound Description: MPPBA serves as a hole injection material in organic electronic devices. When used as a self-assembled monolayer (SAM) on electrodes, it enhances hole mobility by creating an intermediate energy level between the hole transport material and the electrode. []

11. (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1h-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950) []

  • Compound Description: This compound, BMS-644950, acts as an HMGR inhibitor with potential for treating hypercholesterolemia. Its design focuses on enhancing selectivity for hepatocytes to reduce potential myotoxicity associated with statin drugs. []

12. 4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid []

  • Compound Description: This compound serves as a crucial intermediate in synthesizing potent thymidylate synthase (TS) inhibitors. Its structure features a cyclopenta[g]quinazolinone ring system connected to a 4-aminobenzoic acid moiety through a substituted nitrogen atom. []

13. 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid []

  • Compound Description: This compound functions as a dual inhibitor, targeting both AKR1C3 and the androgen receptor (AR). It shows promise for overcoming drug resistance in castration-resistant prostate cancer (CRPC) by inhibiting AKR1C3, an enzyme involved in intratumoral androgen formation. []

14. endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H- benzimidazole-1-carboxylate hydrochloride (DAU 6285) []

  • Compound Description: This compound, DAU 6285, acts as a silent competitive antagonist at the 5-HT4 receptor. Its pharmacological activity is confounded by the presence of endogenous 5-HT in certain tissues like the rat esophageal tunica muscularis mucosae. []

15. 2-[(N-4-methory-6-methyl-1,3,5- triazin-2-yl)-N-methylaminocarbonyl-aminosulfonyl] benzoic acid methyl ester []

  • Compound Description: This compound serves as a key ingredient in herbicidal compositions. Its synthesis involves a reaction between 2-carbomethoxy benzene sulfonyl isocyanate and 2-methoxy-4-methyl-6-amino-1,3,5-triazine. []

16. 6-(4-hydroxyphenyl)pyridazin-3(2H)-one []

  • Compound Description: This pyridazinone monomer is utilized in synthesizing soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. Its incorporation into the polymer backbone influences the glass transition temperature and thermal stability of the resulting materials. []

17. 4-(6-Chloropyridazin-3-yl)phenol []

  • Compound Description: This compound, derived from 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, acts as a monomer in the synthesis of high-Tg poly(arylene ether)s. The chlorine substituent and pyridazine ring contribute to the thermal properties and solubility of the resulting polymers. []

18. 6-Amidino-2-naphthyl 4-[(4, 5-dihydro-1H-imidazol-2-yl)amino]benzoate dimethanesulfonate (FUT-187) []

  • Compound Description: FUT-187, a novel protease inhibitor, is a complex ester composed of 4-[(4, 5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and 6-amidino-2-naphthol (AN). Pharmacokinetic studies in rats highlight its absorption, distribution, metabolism, and excretion properties. []

19. 4-[(4,5-dihydro-1H-imidazol-2-yl)amino] benzoic acid (IABA) []

  • Compound Description: IABA acts as a constituent of the protease inhibitor FUT-187. It is formed by the hydrolysis of FUT-187 in aqueous solutions and is a significant metabolite detected in various biological samples. []

20. 6-amidino-2-naphthol (AN) []

  • Compound Description: AN is another constituent of the protease inhibitor FUT-187, released upon hydrolysis. Pharmacokinetic studies reveal its conjugation to glucuronide in vivo, forming a significant metabolic pathway. []

21. 2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid (S1) []

  • Compound Description: This compound serves as a base structure for synthesizing novel quinazolino peptide derivatives with potential antibacterial, antifungal, and anthelmintic activities. []

22. 4-Amino-5-chloro-N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride) []

  • Compound Description: 14C‐batanopride, a radiolabeled derivative of the antiemetic drug metoclopramide, was synthesized using a multi-step process involving selective methylation, chlorination, hydrolysis, and condensation reactions. This radiolabeled compound is valuable for pharmacokinetic and metabolic studies. []

23. 2-[6-(4'-Amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) []

  • Compound Description: APF is a fluorogenic indicator widely employed for detecting and quantifying reactive nitrogen and oxygen species, particularly peroxynitrite. It reacts with radical species, leading to the formation of fluorescent fluorescein. []

24. 1,3-Bis{(6-Aryl-1,2,4-Triazolo [3,4-b][1,3,4]Thiadiazol-3-yl)-Methoxy}benzenes []

  • Compound Description: This series of compounds incorporates two triazolothiadiazole units linked to a central benzene ring via methoxy bridges. The synthesis employs microwave irradiation for efficient condensation reactions between a bis(triazole) precursor and various substituted benzoic acids. []

25. 1-(Cyclopropyl/tert-Butyl/4-fluorophenyl)-1,4-dihydro- 6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid []

  • Compound Description: This series of naphthyridine derivatives was synthesized and evaluated for their antimycobacterial activity. []

Properties

CAS Number

1119450-51-9

Product Name

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

IUPAC Name

4-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C17H12FN3O2/c18-13-3-1-2-12(10-13)15-8-9-16(21-20-15)19-14-6-4-11(5-7-14)17(22)23/h1-10H,(H,19,21)(H,22,23)

InChI Key

XEMMIWLDOUMUMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.